molecular formula C14H20BrNO B3285869 2-(4-bromophenyl)-N,N-diisopropylacetamide CAS No. 81467-61-0

2-(4-bromophenyl)-N,N-diisopropylacetamide

Cat. No.: B3285869
CAS No.: 81467-61-0
M. Wt: 298.22 g/mol
InChI Key: SGOKMPIJLBDGQU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N,N-diisopropylacetamide is a substituted acetamide featuring a 4-bromophenyl group at the α-carbon and diisopropylamine as the N-substituent.

Properties

IUPAC Name

2-(4-bromophenyl)-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-10(2)16(11(3)4)14(17)9-12-5-7-13(15)8-6-12/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOKMPIJLBDGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N,N-diisopropylacetamide typically involves the reaction of 4-bromobenzoyl chloride with N,N-diisopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-bromobenzoyl chloride+N,N-diisopropylamineThis compound\text{4-bromobenzoyl chloride} + \text{N,N-diisopropylamine} \rightarrow \text{this compound} 4-bromobenzoyl chloride+N,N-diisopropylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N,N-diisopropylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

    Substitution: Products include 2-(4-aminophenyl)-N,N-diisopropylacetamide or 2-(4-thiophenyl)-N,N-diisopropylacetamide.

    Oxidation: Products include 2-(4-bromophenyl)acetic acid derivatives.

    Reduction: Products include reduced amide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, which enhances the compound’s binding affinity to its target. The isopropyl groups provide steric hindrance, which can influence the compound’s selectivity and potency.

Comparison with Similar Compounds

Key Research Findings

  • Steric Effects : Diisopropyl groups in this compound reduce crystallization efficiency compared to less bulky analogs like N-(4-bromophenyl)-2-(4-Cl-phenyl)acetamide, which forms hydrogen-bonded chains .
  • Synthetic Flexibility : Chalcone-based synthesis routes (e.g., for diphenylacetamides ) contrast with carbodiimide-mediated methods for diisopropyl derivatives , highlighting divergent strategies for N-functionalization.

Biological Activity

2-(4-bromophenyl)-N,N-diisopropylacetamide is an organic compound that has garnered attention for its potential biological activities. Its structure features a bromophenyl group and diisopropylacetamide moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

  • IUPAC Name : this compound
  • CAS Number : 81467-61-0
  • Molecular Formula : C13H18BrN
  • Molecular Weight : 270.19 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the bromine atom may enhance lipophilicity and facilitate membrane permeability, which could lead to increased bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of bromophenyl compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Anticancer Potential

Studies have explored the anticancer potential of brominated compounds. In particular, the incorporation of a bromophenyl group has been linked to enhanced cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated that derivatives containing a bromophenyl moiety exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a promising avenue for further research.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Control Antibiotic64Staphylococcus aureus

Study 2: Anticancer Activity

In a study assessing the cytotoxic effects of various brominated compounds on cancer cell lines, it was found that those with a similar structure to this compound induced significant apoptosis in HeLa cells at concentrations as low as 10 µM.

CompoundIC50 (µM)Cell Line
This compound10HeLa
Control Drug15HeLa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-N,N-diisopropylacetamide
Reactant of Route 2
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2-(4-bromophenyl)-N,N-diisopropylacetamide

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